6-Bromo-2,4-difluoro-3-formylphenylboronic acid CAS 2121513-39-9
6-Bromo-2,4-difluoro-3-formylphenylboronic acid CAS 2121513-39-9
An In-Depth Technical Guide to 6-Bromo-2,4-difluoro-3-formylphenylboronic acid (CAS 2121513-39-9): Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
6-Bromo-2,4-difluoro-3-formylphenylboronic acid is a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. Its unique architecture, featuring a boronic acid moiety for cross-coupling, ortho- and para-fluorine atoms to modulate electronic and pharmacokinetic properties, a bromine atom as an additional synthetic handle, and a formyl group for diverse derivatization, makes it a valuable intermediate for constructing complex molecular scaffolds. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway based on established organometallic methodologies, and its primary application in palladium-catalyzed cross-coupling reactions. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of Polysubstituted Arylboronic Acids
Boronic acids have become indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their synthetic utility, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), where it forms a reversible covalent bond with the target enzyme.[3][4] The incorporation of boronic acids into drug candidates can enhance potency and improve pharmacokinetic profiles.[5]
The subject of this guide, 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, represents a new generation of "designer" building blocks. Each substituent is strategically placed:
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Boronic Acid: The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[6]
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Fluorine Atoms: The two fluorine atoms exert strong electron-withdrawing effects, which can increase the Lewis acidity of the boronic acid, potentially influencing its reactivity and binding affinity in biological systems.[7] They are also widely used in medicinal chemistry to enhance metabolic stability and membrane permeability.
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Formyl (Aldehyde) Group: A versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, allowing for late-stage diversification of a lead compound.
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Bromo Group: Provides a secondary, orthogonal reaction site for further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), enabling the creation of highly complex, three-dimensional molecules from a single scaffold.
This guide will detail the synthesis, reactivity, and strategic application of this powerful chemical intermediate.
Structural and Physicochemical Properties
The key to effectively utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Data Presentation: Compound Properties
| Property | Value | Source/Method |
| CAS Number | 2121513-39-9 | - |
| Molecular Formula | C₇H₄BBrF₂O₃ | - |
| Molecular Weight | 264.82 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted[8] |
| IUPAC Name | (6-bromo-2,4-difluoro-3-formylphenyl)boronic acid | IUPAC Nomenclature |
| SMILES | O=Cc1c(F)cc(Br)c(B(O)O)c1F | - |
| Storage | 2-8°C, under inert atmosphere | Recommended[9][10] |
Note: Due to the tendency of boronic acids to form anhydrous cyclic trimers (boroxines), the appearance and melting point may vary. Proper storage in a dry, cool environment is crucial to maintain its integrity.[8]
Mandatory Visualization: Molecular Structure
Caption: 2D Structure of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid.
Synthesis and Purification: A Proposed Pathway
The synthesis of a polysubstituted aromatic ring requires careful strategic planning. A logical and robust pathway to 6-Bromo-2,4-difluoro-3-formylphenylboronic acid can be designed starting from commercially available 1-bromo-3,5-difluorobenzene. The strategy involves sequential directed ortho-metalation and bromine-lithium exchange.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed two-step synthesis of the target boronic acid.
Expertise & Causality: Rationale Behind the Synthesis
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Step 1: Formylation via Directed Ortho-Metalation. The synthesis of the key intermediate, 4-bromo-2,6-difluorobenzaldehyde, leverages the directing effect of the fluorine atoms.[11] The proton positioned between the two fluorine atoms in 1-bromo-3,5-difluorobenzene is the most acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) selectively removes this proton to form a lithiated intermediate. This low temperature is critical to prevent side reactions or decomposition. Quenching this organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) installs the aldehyde group regioselectively.[11]
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Step 2: Borylation via Bromine-Lithium Exchange. With the aldehyde in place, the next step is to introduce the boronic acid. A bromine-lithium exchange reaction is ideal for this transformation.[12] Using an alkyllithium reagent like n-butyllithium (n-BuLi) at -78 °C selectively exchanges the bromine atom for lithium. This reaction is typically very fast and efficient at low temperatures. The resulting aryllithium species is then treated with a borate ester, such as triisopropyl borate (B(OiPr)₃). The borate ester acts as a boron electrophile. Finally, acidic workup (e.g., with HCl) hydrolyzes the resulting boronate ester to yield the desired boronic acid.[3][8]
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is a proposed method based on established chemical principles and procedures for analogous compounds. It should be performed by trained chemists with appropriate safety precautions. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Part A: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde Intermediate [11]
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
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Base Addition: Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane, 27.5 mL, 55 mmol) to the cold THF.
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Substrate Addition: To this solution, add a solution of 1-bromo-3,5-difluorobenzene (9.65 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
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Lithiating: Stir the resulting mixture at -78 °C for 1 hour.
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Quenching: Add anhydrous N,N-dimethylformamide (DMF, 5.8 mL, 75 mmol) dropwise, again maintaining the temperature below -70 °C.
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Warm-up and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding 1 M HCl (50 mL).
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Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and separate the layers. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2,6-difluorobenzaldehyde.[11]
Part B: Synthesis of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid [8][12]
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Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 4-bromo-2,6-difluorobenzaldehyde (11.05 g, 50 mmol) from Part A and anhydrous THF (150 mL). Cool the solution to -78 °C.
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Halogen-Metal Exchange: Add n-butyllithium (n-BuLi, 2.5 M solution in hexanes, 21 mL, 52.5 mmol) dropwise over 30 minutes, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.
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Borylation: Add triisopropyl borate (17.3 mL, 75 mmol) dropwise, maintaining the low temperature.
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Warm-up and Hydrolysis: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight. Cool the mixture to 0 °C in an ice bath and slowly add 2 M HCl (75 mL). Stir vigorously for 1-2 hours until a precipitate forms.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold hexane.
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Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by slurrying in a non-polar solvent to remove organic impurities.
Chemical Reactivity and Applications
The primary utility of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid in research and development is as a partner in Suzuki-Miyaura cross-coupling reactions.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Mandatory Visualization: Suzuki-Miyaura Coupling Cycle
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